![molecular formula C21H23N3O3S B2358625 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260930-27-5](/img/new.no-structure.jpg)

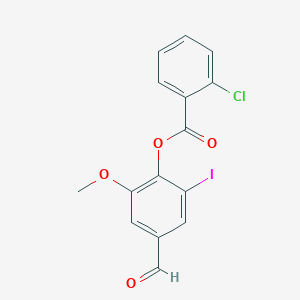

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

To synthesize this compound, typically, a multi-step organic synthesis process is employed. The procedure begins with the preparation of individual building blocks such as thieno[3,2-d]pyrimidine and 3,4-dihydroquinoline derivatives. Key reactions involve:

Nucleophilic Substitution: For introducing the quinolinyl group.

Amide Formation: To link the oxoethyl moiety.

Cyclization Reactions: To form the thieno-pyrimidine ring structure.

The reaction conditions typically involve solvents like DMSO, DMF or toluene, with reagents such as EDCI (for amide bond formation) and palladium catalysts for cyclization.

Industrial Production Methods

In an industrial setting, the production involves optimizing the above laboratory methods for larger scale. Continuous flow reactors and automated synthesis processes are used to enhance yield and purity, while reducing reaction times and improving safety.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation, particularly at the dihydroquinoline ring.

Reduction: Reduction can modify the thieno-pyrimidine ring.

Substitution: Both nucleophilic and electrophilic substitutions are common due to the presence of multiple reactive sites.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, H2O2.

Reducing Agents: NaBH4, LiAlH4.

Substituting Reagents: Alkyl halides for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products

Oxidized Products: Quinoline N-oxides.

Reduced Products: Partially saturated thieno[3,2-d]pyrimidines.

Substitution Products: Varied alkyl or aryl thieno[3,2-d]pyrimidines depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound’s structure makes it a potential catalyst or catalyst precursor in organic reactions.

Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

Biological Probes: Used in studies to understand molecular pathways due to its ability to bind specific proteins or nucleic acids.

Industry

Material Science: Utilized in the development of new materials with unique electronic properties.

Agriculture: Possible applications as a component in agrochemicals.

Mecanismo De Acción

The compound exhibits its effects through various mechanisms:

Molecular Targets: It can bind to enzymes or receptors, altering their activity.

Pathways: May influence pathways such as signal transduction or gene expression, depending on its target interactions.

Structural Interactions: The presence of multiple aromatic rings allows for strong π-π interactions with biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline Derivatives: Similar in the dihydroquinoline part of the structure.

Pyrimidine Analogs: Share the thieno[3,2-d]pyrimidine core.

Thienopyrimidine Compounds: General class sharing the fused ring structure.

Uniqueness

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its:

Hybrid Structure: Combining elements of quinoline, pyrimidine, and thieno compounds.

Reactivity: Versatility in undergoing various chemical reactions.

Applications: Broad spectrum of potential scientific and industrial uses.

Feel free to ask for more details on any section!

Propiedades

Número CAS |

1260930-27-5 |

|---|---|

Fórmula molecular |

C21H23N3O3S |

Peso molecular |

397.49 |

Nombre IUPAC |

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H23N3O3S/c1-14(2)12-24-20(26)19-17(9-11-28-19)23(21(24)27)13-18(25)22-10-5-7-15-6-3-4-8-16(15)22/h3-4,6,8-9,11,14H,5,7,10,12-13H2,1-2H3 |

Clave InChI |

UPMXKPGOEVLSEF-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCC4=CC=CC=C43 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)

![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)

![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)

![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)